ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate
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Overview
Description
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family. This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core, making it a subject of interest in various fields of scientific research, particularly in the development of chemosensors and fluorescent probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate typically involves multiple steps. One common method starts with the bromination of benzo[de]isoquinoline-1,3-dione, followed by a reaction with ethylenediamine or N-(2-aminoethyl)acetamide. This is then subjected to acidic hydrolysis to yield the desired amide . Further functionalization can be achieved through reactions with aromatic aldehydes and other reagents to introduce various substituents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate involves its interaction with specific molecular targets, often through the formation of stable complexes. This interaction can lead to changes in the fluorescence properties of the compound, making it useful as a sensor . The molecular pathways involved typically include photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects, which are crucial for its function as a chemosensor .
Comparison with Similar Compounds
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate can be compared with other compounds in the benzo[de]isoquinoline-1,3-dione family, such as:
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and physical properties.
Naphthalimide derivatives: These compounds are also used as fluorescent probes and chemosensors, but they exhibit different photophysical properties due to their distinct structural features.
Anthracene derivatives: Known for their strong fluorescence, these compounds are used in similar applications but have different reactivity and stability profiles compared to benzo[de]isoquinoline-1,3-dione derivatives.
This compound stands out due to its unique combination of stability, reactivity, and fluorescent properties, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-2-31-24(30)16-9-11-17(12-10-16)25-20(27)13-14-26-22(28)18-7-3-5-15-6-4-8-19(21(15)18)23(26)29/h3-12H,2,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKGSWUMIUKJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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